Computed Lipophilicity (XLogP3) for 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride vs. Closest Cyclohexene and Cyclohexane Sulfonyl Chloride Analogs
Among a panel of four structurally related sulfonyl chlorides, 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride exhibits the lowest computed XLogP3-AA value (1.8) [1]. This represents a reduction of 0.2 log units relative to the unsubstituted cyclohex-3-ene analog (XLogP3 = 2.0), 0.1 log units relative to the 4-monomethyl analog (XLogP3 = 1.9), 1.1 log units relative to the saturated 3,4-dimethylcyclohexane analog (XLogP3 = 2.9), and 0.4 log units relative to cyclohexanesulfonyl chloride (XLogP3 = 2.2) [2][3][4][5]. The directionality of this difference is counter to the expectation that gem-dimethyl substitution universally increases lipophilicity, suggesting that the combination of the electron-rich tetrasubstituted alkene and the polar sulfonyl chloride group produces a unique electronic polarization effect [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride, CID 55280024) |
| Comparator Or Baseline | XLogP3 = 2.0 (cyclohex-3-ene-1-sulfonyl chloride, CID 55279907); XLogP3 = 1.9 (4-methylcyclohex-3-ene-1-sulfonyl chloride, CID 55280023); XLogP3 = 2.9 (3,4-dimethylcyclohexane-1-sulfonyl chloride, CID 64745294); XLogP3 = 2.2 (cyclohexanesulfonyl chloride, CID 237554) |
| Quantified Difference | ΔXLogP3 = -0.2 to -1.1 relative to comparators; the target is the most polar compound in the panel |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18–2021.05.07); values are in silico predictions, not experimentally measured log P |
Why This Matters
Lower lipophilicity can translate into improved aqueous solubility, reduced non-specific protein binding, and more favorable ADME profiles for derived sulfonamide drug candidates—making this building block a strategic choice when lead optimization requires reduced LogP without sacrificing the cyclohexene scaffold.
- [1] PubChem Compound Summary for CID 55280024, 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride. XLogP3-AA: 1.8. View Source
- [2] PubChem Compound Summary for CID 55279907, Cyclohex-3-ene-1-sulfonyl chloride. XLogP3-AA: 2.0. View Source
- [3] PubChem Compound Summary for CID 55280023, 4-Methylcyclohex-3-ene-1-sulfonyl chloride. XLogP3-AA: 1.9. View Source
- [4] PubChem Compound Summary for CID 64745294, 3,4-Dimethylcyclohexane-1-sulfonyl chloride. XLogP3-AA: 2.9. View Source
- [5] PubChem Compound Summary for CID 237554, Cyclohexanesulfonyl chloride. XLogP3-AA: 2.2. View Source
